2,3-diphenyl-1H-indole-5-carboxylic Acid
Description
2,3-Diphenyl-1H-indole-5-carboxylic acid is a substituted indole derivative featuring two phenyl groups at positions 2 and 3 of the indole core and a carboxylic acid group at position 3. Indole derivatives are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and kinase-inhibitory properties. The carboxylic acid group enhances solubility and facilitates interactions with biological targets, while the phenyl substituents influence steric and electronic properties .
Properties
CAS No. |
36729-28-9 |
|---|---|
Molecular Formula |
C21H15NO2 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
2,3-diphenyl-1H-indole-5-carboxylic acid |
InChI |
InChI=1S/C21H15NO2/c23-21(24)16-11-12-18-17(13-16)19(14-7-3-1-4-8-14)20(22-18)15-9-5-2-6-10-15/h1-13,22H,(H,23,24) |
InChI Key |
WSPPMWBJFMUSTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)C(=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with 2,3-diphenyl-1H-indole-5-carboxylic acid, differing primarily in substituents and functional groups:
Physicochemical Properties
- Solubility: The carboxylic acid group at position 5 in all compounds enhances water solubility compared to non-acid derivatives. However, bulky substituents (e.g., diphenyl groups in the target compound) reduce solubility in polar solvents .
- Melting Points: Indole-5-carboxylic acid: 208–210°C . 3,3-Dimethyl-2-oxo derivative: Not explicitly reported, but methyl/oxo groups likely increase crystallinity . 2,3-Diphenyl derivative: Expected higher than 250°C due to aromatic stacking (data inferred from analogues).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
